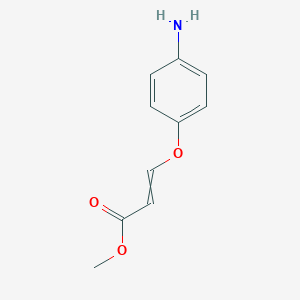
Methyl 3-(4-aminophenoxy)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-aminophenoxy)prop-2-enoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of cinnamic acid and features an aminophenoxy group attached to a propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(4-aminophenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with methyl 3-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond in the propenoate moiety.
Substitution: Nucleophilic substitution reactions can occur at the aminophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce amines or saturated esters. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-aminophenoxy)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of methyl 3-(4-aminophenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the propenoate moiety may participate in conjugation or electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of an amino group, leading to different chemical and biological properties.
Methyl 3-(3-methylphenyl)prop-2-enoate: The presence of a methyl group in the meta position affects the compound’s reactivity and interactions.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: The hydroxy group provides different hydrogen bonding capabilities compared to the amino group.
Uniqueness
Methyl 3-(4-aminophenoxy)prop-2-enoate is unique due to the presence of the aminophenoxy group, which imparts specific reactivity and interaction profiles. This makes it valuable in applications where selective binding or reactivity is required, such as in the design of enzyme inhibitors or functional materials.
Propriétés
Numéro CAS |
917872-70-9 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 3-(4-aminophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |
Clé InChI |
NSOUOEIKVOFCDH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=COC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12628665.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12628673.png)
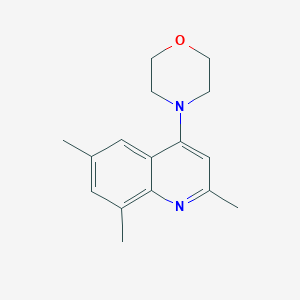
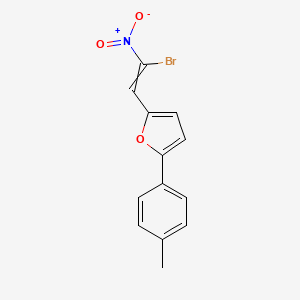
![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)
![5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B12628696.png)
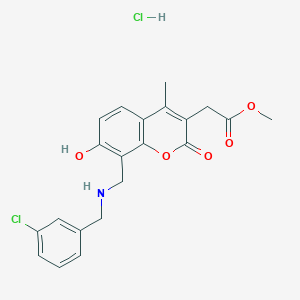
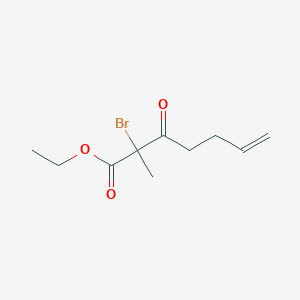
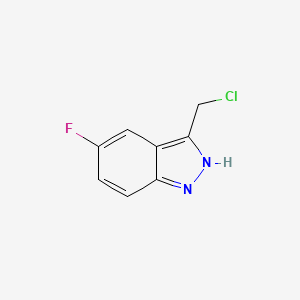

![(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12628722.png)
![Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone](/img/structure/B12628736.png)
